molecular formula C12H11Cl2N3 B14567617 4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine CAS No. 61769-99-1

4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine

Cat. No.: B14567617
CAS No.: 61769-99-1
M. Wt: 268.14 g/mol
InChI Key: YPHGBYUOWHBNAH-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a dimethylamino group at position 2, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with N,N-dimethylamine and a phenylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield substituted pyrimidines, while oxidation can produce N-oxides .

Scientific Research Applications

4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-phenylpyrimidin-5-amine
  • 4,6-Dichloro-2-methylpyrimidine
  • N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives

Uniqueness

4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group at position 2 and the phenyl group at position 5 differentiates it from other pyrimidine derivatives, making it a valuable compound for targeted research and applications .

Properties

CAS No.

61769-99-1

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

4,6-dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H11Cl2N3/c1-17(2)12-15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

YPHGBYUOWHBNAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl

Origin of Product

United States

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